Fmoc-D-ala(1-pyrazolyl)-OH

Description

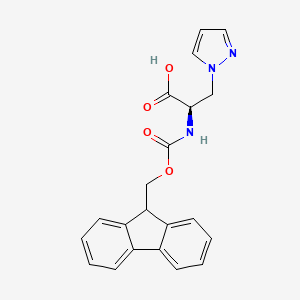

Fmoc-D-Ala(1-pyrazolyl)-OH is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 1-pyrazolyl substituent on the β-carbon of the D-alanine backbone . This structural modification introduces a heteroaromatic side chain, which can influence peptide conformation, solubility, and bioactivity. The pyrazole ring provides hydrogen-bonding capabilities through its two adjacent nitrogen atoms, making it valuable for designing peptides with specific interactions, such as metal coordination or receptor binding .

Structure

3D Structure

Properties

CAS No. |

948594-98-7 |

|---|---|

Molecular Formula |

C21H19N3O4 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 |

InChI Key |

LFIMKADLAIDVGC-LJQANCHMSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview of Analogues

The following table compares Fmoc-D-Ala(1-pyrazolyl)-OH with structurally related Fmoc-protected D-alanine derivatives:

| Compound Name | Substituent | Molecular Weight | CAS Number | Key Applications | Unique Features |

|---|---|---|---|---|---|

| This compound | 1-Pyrazolyl | 377.40 | 1217450-35-5 | Peptide engineering, metal coordination | Heteroaromatic H-bonding sites |

| Fmoc-D-Ala(beta-cyclobutyl)-OH | Cyclobutyl | 379.46 | 478183-63-0 | Conformational studies, protease resistance | Rigid side chain enhances stability |

| Fmoc-D-Ala(N3)-OH | 3-Azido | 352.33 | 1016163-79-3 | Click chemistry (CuAAC/SPAAC) | Enables bioconjugation |

| Fmoc-D-Ala(Styr)-OH | Styryl | 413.48 | 215190-23-1 | Fluorescent probes, hydrophobic interactions | Extended π-system for aromatic stacking |

| Fmoc-D-Ala(cPen)-OH | Cyclopentyl | 379.46 | 1262802-59-4 | Hydrophobic core design | Steric bulk for peptide folding |

| Fmoc-D-Ala(1-Pyrenyl)-OH | 1-Pyrenyl | 511.58 | 406955-45-1 | Fluorescent labeling | High quantum yield for imaging |

Data Sources :

Key Research Findings

This compound

- Synthesis : Typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between Fmoc-D-Ala-OH and a pyrazole-containing moiety, followed by purification via column chromatography .

- Applications :

Fmoc-D-Ala(beta-cyclobutyl)-OH

- Conformational Restraint : The cyclobutyl group restricts side-chain rotation, stabilizing β-sheet and turn structures in peptides .

- Protease Resistance : Incorporation into peptides reduces degradation by proteases, enhancing bioavailability .

Fmoc-D-Ala(N3)-OH

- Click Chemistry : The azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, facilitating site-specific modifications in drug delivery systems .

Fmoc-D-Ala(Styr)-OH

- Fluorescence Quenching : The styryl group’s extended π-system allows for Förster resonance energy transfer (FRET) studies in peptide dynamics .

Fmoc-D-Ala(1-Pyrenyl)-OH

- Imaging Applications : Pyrenyl’s strong fluorescence makes it suitable for tracking peptide localization in cellular environments .

Performance Metrics and Challenges

- Yield and Purity :

- Solubility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.